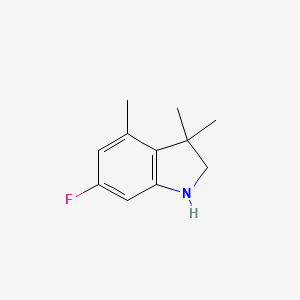
6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The fluorine atom in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a fluorinated aryl hydrazine and a suitable ketone, such as 3,3,4-trimethyl-2,3-dihydro-1H-indole .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
化学反応の分析
Types of Reactions
6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
科学的研究の応用
6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
作用機序
The mechanism of action of 6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to biological targets, increasing its efficacy . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 6-Fluoro-2,3-dihydro-1H-inden-1-one
- 3,3,4-Trimethyl-2,3-dihydro-1H-indole
- 6-Bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole
Uniqueness
6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it distinct from other indole derivatives and valuable for various applications .
特性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC名 |
6-fluoro-3,3,4-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FN/c1-7-4-8(12)5-9-10(7)11(2,3)6-13-9/h4-5,13H,6H2,1-3H3 |
InChIキー |
NZSAYPMJTOGJCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(CN2)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




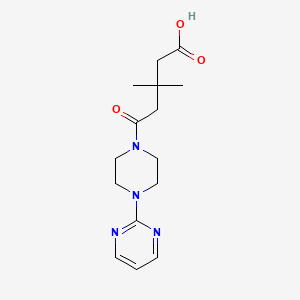

![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)
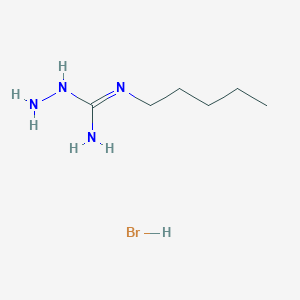

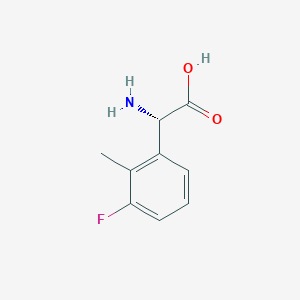
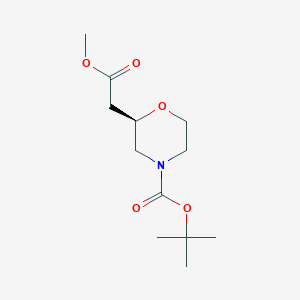
![5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid](/img/structure/B13084545.png)



![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13084571.png)
